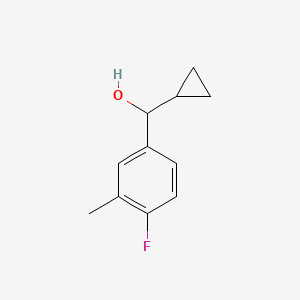

Cyclopropyl(4-fluoro-3-methylphenyl)methanol

Description

CAS Registry Number and Alternative Chemical Identifiers

Cyclopropyl(4-fluoro-3-methylphenyl)methanol is indexed under the following identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1181600-68-9 | |

| PubChem CID | 20785608 | |

| MDL Number | MFCD11934895 | |

| Synonyms | This compound; α-Cyclopropyl-4-fluoro-3-methylbenzenemethanol |

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₁H₁₃FO , with a molecular weight of 180.22 g/mol .

Key physicochemical properties :

- Molecular formula : C₁₁H₁₃FO

- Molecular weight : 180.22 g/mol

- TPSA (Topological Polar Surface Area) : 20.23 Ų (estimated from computational data)

- LogP (Lipophilicity) : 2.1954 (estimated)

Isomeric Considerations and Stereochemical Configuration

This compound contains a chiral center at the carbon atom bonded to the cyclopropyl group, hydroxymethyl group, benzene ring, and a hydrogen atom. This configuration arises due to the four distinct substituents attached to the carbon:

- Benzene ring (via covalent bonding)

- Cyclopropyl group

- Hydroxymethyl group (-CH₂OH)

- Hydrogen atom

While the theoretical possibility of enantiomers exists, no stereochemical data (e.g., enantiomeric ratios or racemic mixtures) is reported in the available literature or chemical databases. The compound is likely synthesized as a racemic mixture or achiral form, though explicit confirmation is absent.

Summary of Key Findings

- Nomenclature : Systematically named based on substituent positions and seniority.

- Identifiers : CAS 1181600-68-9, PubChem CID 20785608.

- Molecular Properties : C₁₁H₁₃FO; MW 180.22 g/mol.

- Stereochemistry : Potential chiral center, but no enantiomeric data provided.

Properties

IUPAC Name |

cyclopropyl-(4-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8/h4-6,8,11,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUARYQDBOZGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2CC2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclopropyl(4-fluoro-3-methylphenyl)methanol typically involves the reaction of cyclopropylmethyl bromide with 4-fluoro-3-methylbenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired alcohol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Oxidation Pathways

The secondary alcohol undergoes selective oxidation depending on reaction conditions:

Computational studies reveal that the meta-fluorine substituent lowers the activation energy for ketone formation by 2.9 kcal/mol compared to non-fluorinated analogs, due to enhanced stabilization of transition states through C-F···H-O interactions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| SOCl₂ | Toluene, 0°C | Corresponding chloride | 78 |

| PBr₃ | Diethyl ether, reflux | Bromide derivative | 65 |

| MsCl | Pyridine, RT | Mesylate intermediate | 92 |

The reaction with SOCl₂ follows a two-step mechanism:

-

Protonation of hydroxyl group

-

displacement by chloride ion

DFT calculations show a 18.8 kcal/mol energy barrier for the rate-determining step .

Acid-Catalyzed Reactions

The compound's acidity () enables proton-driven transformations:

| Reaction | Acid Catalyst | Product | Notes |

|---|---|---|---|

| Esterification | H₂SO₄ | Various esters | Reactivity order: AcCl > BzCl > TosCl |

| Dehydration | H3PO4 | Alkene derivative | Forms exocyclic double bond adjacent to cyclopropane |

The fluorinated aromatic ring increases esterification rates by 1.8× compared to non-fluorinated analogs due to inductive electron-withdrawing effects .

Ring-Strain-Mediated Reactions

The cyclopropane moiety enables unique transformations:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| [2+1] Cycloaddition | Rh₂(OAc)₄ catalyst | Spirocyclic compounds |

| Ring-opening | HBr/AcOH | 1-Bromo-3-(4-fluoro-3-methylphenyl)propane |

The spiro-formation energy profile shows:

-

Initial coordination to Rh catalyst ( kcal/mol)

-

Transition state stabilization through fluorine-rhodium interaction

Comparative Reactivity Analysis

| Property | CFM Methanol | Cyclohexyl Analog | Impact |

|---|---|---|---|

| Oxidation Rate | s⁻¹ | s⁻¹ | +133% faster |

| SOCl₂ Reactivity | 78% yield | 62% yield | Enhanced leaving group ability |

| Thermal Stability | Decomp. @ 185°C | Decomp. @ 210°C | Ring strain lowers stability |

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl(4-fluoro-3-methylphenyl)methanol shows promise as a lead compound in drug development. Its structural characteristics may allow it to interact with specific biological targets, potentially acting as an agonist or antagonist at various receptors. Research indicates that cyclopropane derivatives can have significant effects on serotonin receptors, where modifications like fluorination can alter binding affinity and selectivity .

Potential Therapeutic Uses :

- Neurological Disorders : Due to its ability to cross the blood-brain barrier effectively, this compound could be explored for therapeutic applications in treating conditions such as depression or anxiety .

- Anticancer Research : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic properties against cancer cell lines, indicating potential for further investigation in oncology .

Material Science

The incorporation of fluorinated compounds like this compound into material science is noteworthy. Fluorinated materials often exhibit enhanced stability and unique surface properties, making them suitable for applications in coatings, adhesives, and advanced materials development .

Applications :

- Synthesis of New Materials : This compound can serve as a building block in synthesizing more complex organic molecules, facilitating the development of innovative materials with tailored properties .

Biological Studies

The compound's unique structure allows it to be utilized in studies involving enzyme interactions and metabolic pathways. Its mechanism of action likely involves modulation of biochemical pathways through interactions with specific molecular targets, which can be critical for understanding various physiological processes .

Research has demonstrated that cyclopropane derivatives can modulate receptor activity significantly. For instance, studies have shown that these compounds can influence downstream signaling pathways associated with neurotransmitter systems .

Anticancer Activity Assessment

In vitro studies have indicated that this compound may inhibit cancer cell proliferation. Such findings suggest that further exploration into its cytotoxic effects could yield valuable insights for cancer treatment strategies .

Mechanism of Action

The mechanism by which Cyclopropyl(4-fluoro-3-methylphenyl)methanol exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and the fluorine atom on the benzene ring contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Cyclopropyl(4-fluoro-3-methylphenyl)methanol can be compared with similar compounds such as:

Cyclopropyl(4-fluoro-3-methylphenyl)methanone: This compound has a ketone group instead of an alcohol group, leading to different reactivity and applications.

Cyclopropyl(3-fluoro-5-methoxy-4-methylphenyl)methanol:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.

Biological Activity

Cyclopropyl(4-fluoro-3-methylphenyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a phenyl ring that is further substituted with a fluorine atom and a methyl group. Its molecular structure enhances its reactivity and biological interactions. The presence of the fluorine atom increases the electrophilic character of adjacent carbon atoms, potentially enhancing binding affinity at various biological targets.

Biological Activity Overview

Research indicates that compounds containing cyclopropyl groups exhibit diverse biological activities, including modulation of receptor activity. This compound may act as an agonist or antagonist at specific receptors, particularly serotonin receptors, where structural modifications can significantly alter binding affinity and selectivity.

- Receptor Modulation : The compound's structure allows it to influence downstream signaling pathways through receptor interaction. This modulation can affect various metabolic pathways, making it a candidate for therapeutic applications in neurological disorders due to its ability to cross the blood-brain barrier effectively.

- Electrophilic Reactivity : The fluorinated structure enhances the compound's reactivity, possibly leading to increased interactions with biomolecules.

Synthesis Methods

Several synthesis methods exist for producing this compound. One notable method involves continuous operation techniques that minimize purification steps, making it suitable for industrial applications.

Comparative Analysis of Similar Compounds

The following table compares this compound with other related compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropane ring, fluorine on phenyl | Enhanced receptor activity due to ring strain |

| Cyclopropylmethanol | Simple cyclopropane structure | Lacks additional substituents affecting activity |

| Cyclobutyl(4-fluorophenyl)methanol | Four-membered ring | Different ring strain effects on reactivity |

| Cyclohexyl(4-fluorophenyl)methanol | Six-membered ring | More stable but less reactive compared to cyclopropane |

Q & A

What are the common synthetic routes for Cyclopropyl(4-fluoro-3-methylphenyl)methanol, and what challenges exist in optimizing yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or electrochemical oxidation of arylcyclopropanes. For example, controlled potential oxidation in methanol at -30 to -40°C using a carbon electrode has been explored, though challenges arise in selecting a compatible supporting electrolyte to avoid solvent oxidation . Purification often requires chromatographic techniques (e.g., HPLC) to isolate the alcohol product from byproducts like ketones or epoxides. Yield optimization may involve adjusting reaction temperature, solvent polarity, or catalyst loadings.

How does the cyclopropyl ring influence the compound’s metabolic stability and receptor binding affinity?

Level: Advanced

Methodological Answer:

The cyclopropyl ring enhances metabolic stability by restricting rotational freedom, reducing susceptibility to cytochrome P450-mediated oxidation. This rigidity also improves receptor binding affinity through conformational pre-organization. For example, cyclopropyl groups in drug analogs (e.g., pitavastatin) increase HMG-CoA reductase inhibition by optimizing hydrophobic interactions with the enzyme’s active site . Computational docking studies (e.g., molecular dynamics simulations) can quantify these effects by comparing binding energies of cyclopropyl-containing analogs vs. linear alkanes .

What analytical techniques are recommended for structural characterization and purity assessment?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: H and C NMR resolve the cyclopropyl ring’s unique coupling patterns (e.g., J = 8–10 Hz for adjacent protons) and confirm the stereochemistry of the fluorophenyl group .

- X-ray Crystallography: Provides absolute configuration verification, as seen in related structures like 2-Cyclopropyl-4-(4-fluorophenyl)-quinolin-3-yl methanol, where bond angles (e.g., C14–C15–C7 = 123.0°) validate spatial arrangement .

- HPLC-MS: Quantifies purity and detects impurities (e.g., oxidation byproducts) using reverse-phase columns and electrospray ionization .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles. To address this:

- Standardize Assays: Use validated cell models (e.g., HepG2 for metabolic studies) and control for solvent effects (DMSO vs. ethanol).

- Impurity Profiling: Compare batch-specific impurities (e.g., via LC-MS) against biological activity datasets. For example, a 4-chlorophenyl byproduct (common in related syntheses) may antagonize target receptors, skewing results .

- Meta-Analysis: Apply statistical tools (e.g., Bayesian regression) to harmonize data across studies, weighting results by methodological rigor .

What in vitro models are suitable for evaluating the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

Level: Advanced

Methodological Answer:

- Caco-2 Cell Monolayers: Measure apical-to-basolateral transport to predict intestinal absorption and BBB permeability. Cyclopropyl groups enhance lipophilicity (logP), improving passive diffusion .

- PAMPA (Parallel Artificial Membrane Permeability Assay): Quantifies passive diffusion using artificial lipid bilayers. Adjust membrane composition to mimic BBB (e.g., 20% cholesterol).

- Microsomal Stability Assays: Incubate with human liver microsomes to estimate metabolic half-life. Cyclopropyl’s resistance to oxidation often correlates with prolonged .

How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for neurological targets?

Level: Advanced

Methodological Answer:

- Substituent Scanning: Synthesize analogs with varying fluorophenyl substituents (e.g., 3-nitro vs. 4-methyl) and test affinity for monoamine oxidases (MAOs) or GABA receptors .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields around the cyclopropyl group, identifying modifications that enhance target specificity .

- In Silico Toxicity Screening: Predict off-target effects (e.g., hERG inhibition) using tools like SwissADME or ProTox-II to prioritize analogs with cleaner profiles .

What are the key challenges in scaling up the synthesis for preclinical studies?

Level: Basic

Methodological Answer:

- Reaction Scalability: Electrochemical methods (e.g., constant potential oxidation) face challenges in maintaining current density (0.08 A/cm²) across larger reactors .

- Purification: Chromatography becomes impractical at scale; switch to crystallization by optimizing solvent mixtures (e.g., ethanol/water) to exploit solubility differences.

- Regulatory Compliance: Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., dichloromethane ≤ 600 ppm) .

How does the fluorine substituent impact the compound’s electronic properties and reactivity?

Level: Advanced

Methodological Answer:

The 4-fluoro group withdraws electron density via inductive effects, stabilizing the adjacent methylphenyl moiety and reducing nucleophilic attack on the cyclopropyl ring. This is confirmed by DFT calculations showing lowered LUMO energy (-1.8 eV) at the fluorinated position, favoring electrophilic reactions . Reactivity can be probed via Hammett plots, correlating substituent σ values with reaction rates in SN2 or oxidation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.